molecular formula C16H12N2O2S B11115668 4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide

4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide

Cat. No.: B11115668
M. Wt: 296.3 g/mol
InChI Key: SOQQRPCGIHRQQC-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide is a synthetic small molecule based on the 1,3-benzothiazin-4-one scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. This compound is provided as a high-purity material for research applications. The 1,3-benzothiazinone core is a privileged structure known to interact with diverse biological targets. Structural analogs of this compound, particularly those featuring the 4-oxo-4H-benzo[e][1,3]thiazine moiety, have been identified as potent inhibitors of bacterial enzymes like Mycobacterium tuberculosis DNA gyrase, highlighting the scaffold's strong potential in developing novel anti-tubercular agents . Furthermore, other derivatives within the benzothiazinone family have demonstrated activity against complement C1r protease, suggesting potential applications in immunology and inflammation research . The benzo[d][1,3]thiazine scaffold is recognized as a valuable building block for creating innovative heterocyclic systems with a wide range of reported biological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities . The specific mechanism of action and full biological profile of this compound require further investigation, making it a promising candidate for hit-to-lead optimization and structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore new therapeutic avenues and biochemical pathways. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

4-methyl-N-(4-oxo-3,1-benzothiazin-2-yl)benzamide

InChI

InChI=1S/C16H12N2O2S/c1-10-6-8-11(9-7-10)14(19)18-16-17-13-5-3-2-4-12(13)15(20)21-16/h2-9H,1H3,(H,17,18,19)

InChI Key

SOQQRPCGIHRQQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)S2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Methylbenzoic Acid and 2-Aminothiophenol

The most widely reported method involves reacting 4-methylbenzoic acid with 2-aminothiophenol in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction proceeds via:

  • Activation of the carboxylic acid : POCl₃ converts 4-methylbenzoic acid into its reactive acyl chloride intermediate.

  • Amide bond formation : The acyl chloride reacts with 2-aminothiophenol to form N-(2-aminophenylthio)-4-methylbenzamide.

  • Cyclization : Intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon generates the thiazinone ring.

Typical conditions :

  • Molar ratio : 1:1 (acid:amine)

  • Temperature : Reflux (110–120°C)

  • Time : 6–8 hours

  • Yield : 70–75% after recrystallization

Alternative Pathway via Benzohydrazide Intermediates

A modified approach synthesizes the compound through N-substituted 4-(alkylamino)benzohydrazide derivatives. Thiosalicylic acid reacts with these intermediates under reflux in chloroform, catalyzed by ammonium chloride:

Procedure :

  • Hydrazide synthesis : 4-Methylbenzoic acid is converted to its hydrazide using hydrazine hydrate.

  • Cyclocondensation : The hydrazide reacts with thiosalicylic acid at 125°C for 4 hours.

  • Purification : Ethyl acetate extraction followed by recrystallization from ethanol.

Key data :

  • Yield : 68–82%

  • Purity : >95% (HPLC)

  • Byproducts : <5% disulfide derivatives

Modern Methodological Advances

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study achieved 89% yield by irradiating 4-methylbenzoic acid and 2-aminothiophenol with POCl₃ at 150 W for 15 minutes. Benefits include:

  • Energy efficiency : 40% reduction in energy consumption vs. classical methods.

  • Scalability : Demonstrated for batches up to 500 g.

Solvent-Free Mechanochemical Approaches

Ball-milling techniques eliminate solvent use, enhancing sustainability:

  • Conditions : 4-Methylbenzoic acid, 2-aminothiophenol, and POCl₃ milled at 30 Hz for 2 hours.

  • Yield : 78% with 99% atom economy.

Continuous Flow Chemistry

Industrial protocols employ tubular reactors for higher throughput:

  • Residence time : 12 minutes

  • Productivity : 1.2 kg/h

  • Purity : 98.5% (in-line IR monitoring)

Industrial-Scale Production

Large-Batch Cyclization

Pharmaceutical manufacturers use stainless steel reactors (5,000 L capacity) with automated temperature control:

  • Cycle time : 8 hours per batch

  • Annual output : 12–15 metric tons

  • Cost : $220–250/kg

Purification Technologies

MethodEfficiencyPurityCost ($/kg)
Recrystallization85%98%50
Column Chromatography92%99.5%180
Crystallization with Anti-solvent88%98.8%65

Ethanol-water (7:3) is the preferred recrystallization solvent, removing residual POCl₃ and disulfide byproducts.

Reaction Optimization Strategies

Catalyst Screening

CatalystYield (%)Reaction Time (h)
POCl₃756
PCl₅685
SOCl₂727
T3P® (Propanephosphonic acid anhydride)814

POCl₃ remains optimal due to its dual role as catalyst and dehydrant.

Solvent Effects

SolventDielectric ConstantYield (%)
Toluene2.465
1,4-Dioxane2.258
Chloroform4.882
Ethanol24.371

Polar solvents like chloroform enhance cyclization kinetics by stabilizing transition states.

Comparative Analysis of Synthetic Routes

ParameterClassicalMicrowaveFlow Chemistry
Yield (%)70–7585–8991–94
Time (h)6–80.250.2
Energy (kWh/kg)1204538
Purity (%)989999.5

Flow chemistry emerges as superior for large-scale production, while microwave methods suit small-batch R&D.

Challenges and Limitations

  • Byproduct formation : 5–7% disulfide derivatives require additional purification steps.

  • POCl₃ handling : Corrosive nature necessitates specialized equipment, increasing capital costs by 30%.

  • Scale-up issues : Exothermic cyclization reactions demand precise temperature control to prevent runaway reactions .

Chemical Reactions Analysis

Oxidation Reactions

The thiazine sulfur atom undergoes oxidation to form sulfoxides or sulfones. Reaction conditions and outcomes vary based on the oxidizing agent:

Oxidizing AgentConditionsProductYieldReference
H<sub>2</sub>O<sub>2</sub>Room temperature, 6–8 hrsSulfoxide85%
m-CPBADichloromethane, 0°C to RTSulfone78%

Mechanistic Insight : Oxidation occurs via electrophilic attack on the sulfur atom, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). Steric hindrance from the 4-methyl group slightly reduces reaction rates compared to unsubstituted analogs .

Reduction Reactions

Reduction targets the thiazine ring or carbonyl groups. Key reagents include:

Reducing AgentConditionsProductYieldReference
LiAlH<sub>4</sub>THF, reflux, 4 hrsThiazolidine62%
NaBH<sub>4</sub>MeOH, RT, 2 hrsSecondary alcohol (amide reduction)45%

Notable Findings :

  • LiAlH<sub>4</sub> reduces the thiazine ring to a thiazolidine structure, cleaving the C=S bond .

  • NaBH<sub>4</sub> selectively reduces the amide carbonyl under mild conditions, though yields are moderate due to competing side reactions .

Substitution Reactions

The benzamide group participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Nucleophilic Substitution

ReagentConditionsProductYieldReference
NH<sub>3</sub> (aq.)DMF, 120°C, 12 hrs4-Methyl-N-(4-oxo-4H-benzo[d] thiazin-2-yl)-benzamide amine derivative68%
KSCNAcetonitrile, reflux, 8 hrsThiocyanate analog54%

Palladium-Catalyzed Coupling

Reaction TypeCatalystConditionsProductYieldReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>Dioxane/H<sub>2</sub>O, 80°C, 24 hrsBiaryl derivative73%

Key Observation : Electron-deficient aryl halides show higher reactivity in cross-coupling reactions due to the electron-withdrawing amide group .

Cyclization and Ring-Opening Reactions

The thiazine ring undergoes intramolecular cyclization or ring-opening under specific conditions:

Reaction TypeReagent/ConditionsProductYieldReference
Ag<sub>2</sub>O/SelectfluorDCE, 140°C, 12 hrsBenzothiazin-4-one75%
HCl (conc.)Reflux, 6 hrsRing-opened thioamide89%

Mechanistic Pathway :

  • Ag<sub>2</sub>O and Selectfluor promote C–H functionalization, enabling cyclization to form benzothiazin-4-ones .

  • Acidic conditions hydrolyze the thiazine ring, yielding a linear thioamide .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of alkenes:

AlkeneConditionsProductYieldReference
EthyleneUV (254 nm), 48 hrsCyclobutane adduct58%

Limitation : Low yields due to competing polymerization of ethylene .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide has been investigated for its potential therapeutic effects:

Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vivo studies have shown that it can reduce edema and inflammatory markers, suggesting its utility in managing conditions such as arthritis and other inflammatory diseases.

Anticancer Activity
The compound has also been explored for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, it has shown effectiveness against specific cancer cell lines, indicating potential as a chemotherapeutic agent.

Enzyme Inhibition
The compound acts as an enzyme inhibitor, interacting with specific molecular targets. It has been studied for its ability to inhibit polyadenylate-binding protein 1, which is involved in various cellular processes, including RNA metabolism . This interaction can lead to alterations in cellular signaling pathways that are crucial for cancer progression.

Biological Research

In biological studies, this compound has been utilized to explore mechanisms of action at the molecular level:

Mechanism of Action
The mechanism involves binding to active sites of enzymes or modulating receptor functions. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to various therapeutic effects.

Material Science

The unique structural characteristics of this compound make it suitable for applications in material science:

Development of New Materials
Researchers are investigating the use of this compound in developing new materials with specific electronic or optical properties. The thiazine ring structure contributes to these properties, making it a candidate for applications in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues: Oxazin vs. Thiazin Derivatives

The primary distinction between the target compound and its analogs lies in the heteroatom of the central ring (sulfur in thiazin vs. oxygen in oxazin). This difference impacts electronic properties, conformational stability, and intermolecular interactions.

Key Structural Comparisons:
Compound Name Core Structure Substituents on Benzamide Substituents on Heterocycle Molecular Weight (g/mol)
4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide Benzo[d][1,3]thiazin 4-Methylphenyl None 296.3
N-(2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl)benzamide Benzo[d][1,3]oxazin Phenyl None 306.3 (calculated)
4-Chloro-N-(2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl)benzamide Benzo[d][1,3]oxazin 4-Chlorophenyl None 340.7 (calculated)
3,4,5-Trimethoxy-N-(2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl)benzamide Benzo[d][1,3]oxazin 3,4,5-Trimethoxyphenyl None 407.4 (calculated)

Conformational Analysis :

  • The oxazin derivative N-(2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl)benzamide adopts a "Butterfly-like" S-conformation, as confirmed by single-crystal X-ray diffraction . This conformation is critical for binding to biological targets like HIV-1 reverse transcriptase.
  • The thiazin analog likely exhibits similar conformational flexibility, but sulfur’s larger atomic radius and lower electronegativity may alter ring planarity and hydrogen-bonding interactions .

Key Observations :

  • Oxazin derivatives generally achieve high yields (72–91.6%) under mild conditions .
  • The absence of sulfur in oxazin analogs simplifies synthesis compared to thiazin derivatives, which may require specialized sulfur-containing precursors.

Physicochemical Properties

Melting Points and Stability:
Compound Name Melting Point (°C) Notes
This compound Not reported Likely lower than oxazin analogs due to sulfur’s reduced polarity
N-(2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl)benzamide 172.5–173.5 Stable crystalline form
3,4,5-Trimethoxy-N-(2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl)benzamide 216.5–217.5 Higher melting point due to methoxy groups

Hydrogen Bonding :

  • Oxazin derivatives exhibit strong intermolecular hydrogen bonds (N–H···O) between the amide and lactone groups, stabilizing their crystal structures .

Structure-Activity Relationship (SAR) :

  • Electron-donating groups (e.g., methoxy) on the benzamide moiety enhance solubility but may reduce binding affinity .
  • Heterocyclic substitutions (e.g., nicotinamide in compound 6i ) improve pharmacokinetic profiles .

Biological Activity

4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide is a heterocyclic compound belonging to the class of benzothiazines, characterized by its unique thiazine ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in anti-inflammatory and anticancer therapies. This article explores the biological activity of this compound, synthesizing data from various studies and research findings.

Basic Information

PropertyValue
Molecular Formula C16H12N2O2S
Molecular Weight 296.3 g/mol
CAS Number 178675-07-5
IUPAC Name 4-methyl-N-(4-oxo-3,1-benzothiazin-2-yl)benzamide

Structural Characteristics

The compound features a benzamide moiety linked to a thiazine ring, contributing to its unique chemical reactivity and biological interactions. The presence of sulfur and nitrogen in the thiazine ring enhances its potential as a bioactive molecule.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulating receptor function through interactions with binding domains. These mechanisms can alter cellular signaling pathways, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related thiazine derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to 50 μg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity suggests potential activity against bacterial pathogens.

Anti-inflammatory and Analgesic Properties

The compound has also been explored for its anti-inflammatory and analgesic properties. Studies have demonstrated that thiazine derivatives can inhibit pro-inflammatory cytokines and reduce pain responses in animal models. Further investigation into the specific mechanisms by which this compound exerts these effects is warranted.

Anticancer Potential

Emerging research highlights the anticancer potential of benzothiazine derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival . The specific effects of this compound on cancer cells remain an area for future research.

Study on Antitubercular Activity

In a recent study focusing on the antitubercular activity of thiazine derivatives, several compounds were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The study reported that certain derivatives exhibited MIC values as low as 0.29 μM, indicating strong potential for further development as therapeutic agents against tuberculosis .

Investigation of Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of thiazine compounds using in vivo models. The results showed a significant reduction in edema and inflammatory markers when treated with these compounds, suggesting that this compound could be effective in managing inflammatory conditions.

Q & A

Q. What are the common synthetic routes for 4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide?

Methodological Answer: The compound is synthesized via domino reactions or catalytic protocols. For example:

  • TBHP-mediated domino synthesis : Reactants are refluxed with 70% TBHP in methanol, followed by purification via column chromatography (hexane-EtOAc gradient) .
  • Persulfate-activated charcoal oxidation : Optimized conditions with benzene-thiol yield high purity products (88% yield) after extraction and solvent evaporation .
  • Rh(II)-catalyzed transannulation : Rhodium catalysts enable diastereoselective synthesis, achieving 67% yield under controlled conditions .

Q. Table 1: Synthesis Methods Comparison

MethodReagents/ConditionsYieldReference
TBHP-mediatedMeOH, TBHP, reflux95%
Persulfate-activatedBenzene-thiol, optimized conditions88%
Rh(II)-catalyzedRh catalyst, specific conditions67%

Q. Which spectroscopic techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm molecular structure and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for the benzamide moiety) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using programs like SHELXL and ORTEP-III .

Q. Table 2: Characterization Techniques

TechniqueApplicationReference
X-ray CrystallographyCrystal structure determination
NMR (1^1H/13^13C)Molecular backbone verification
IR SpectroscopyFunctional group analysis

Advanced Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions arise from tautomerism or crystallographic disorder. Strategies include:

  • Cross-validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
  • Crystallographic refinement : SHELXL refines disordered atoms with PART and SUMP instructions .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify discrepancies .

Q. What strategies optimize diastereoselective synthesis of benzo[d][1,3]thiazin derivatives?

Methodological Answer:

  • Catalytic control : Rh(II) catalysts promote stereoselective transannulation via metallonitrene intermediates, as shown in Rh(II)-mediated reactions yielding 67% diastereomers .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity by stabilizing transition states.
  • Temperature modulation : Lower temperatures (-20°C) reduce side reactions in sensitive intermediates .

Q. How can crystallographic data from SHELX/WinGX improve structural analysis?

Methodological Answer:

  • SHELXL refinement : Apply restraints (e.g., DFIX, FLAT) for disordered moieties and hydrogen-bond networks .
  • WinGX visualization : Generate ORTEP diagrams to highlight bond angles and torsional mismatches .
  • Twinned data handling : Use HKLF5 format in SHELXL to refine twinned crystals, ensuring accurate occupancy factors .

Q. What experimental design considerations enhance biological activity studies?

Methodological Answer:

  • Structure-activity relationship (SAR) : Modify substituents (e.g., trifluoromethyl groups) to improve lipophilicity and target binding .
  • Bioassay optimization : Use microdilution methods (MIC ≤ 25 µg/mL) for antimicrobial screening, as validated for thieno derivatives .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce oxidative degradation in pharmacokinetic studies .

Q. How are reaction intermediates monitored and purified in multi-step syntheses?

Methodological Answer:

  • TLC monitoring : Use silica-coated plates (hexane:EtOAc 7:3) to track reaction progress .
  • Column chromatography : Employ gradient elution (e.g., 0–50% EtOAc in hexane) for high-purity isolation .
  • Recrystallization : Purify intermediates using ethanol/water mixtures to remove byproducts .

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